molecular formula C7H13NO B1477150 6-Methoxy-3-azabicyclo[3.1.1]heptane CAS No. 1935019-96-7

6-Methoxy-3-azabicyclo[3.1.1]heptane

Cat. No.: B1477150
CAS No.: 1935019-96-7
M. Wt: 127.18 g/mol
InChI Key: MXOBVSYRPSJSKB-UHFFFAOYSA-N
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Description

6-Methoxy-3-azabicyclo[3.1.1]heptane is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-Methoxy-3-azabicyclo[3.1.1]heptane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs . The interaction with cytochrome P450 can lead to the inhibition or activation of this enzyme, thereby affecting the metabolic pathways of other compounds. Additionally, this compound has been found to bind to certain receptors in the central nervous system, influencing neurotransmitter release and signal transduction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) . By binding to these receptors, this compound can modulate intracellular signaling cascades, leading to changes in gene expression and cellular metabolism. For instance, it has been shown to upregulate the expression of certain genes involved in neuroprotection and synaptic plasticity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, which can lead to either inhibition or activation of these enzymes . This interaction affects the metabolic processing of other compounds, thereby influencing their bioavailability and efficacy. Additionally, this compound can modulate the activity of GPCRs, leading to changes in downstream signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . These effects are consistent with the compound’s ability to modulate enzyme activity and receptor signaling.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have neuroprotective effects, enhancing cognitive function and reducing oxidative stress . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s interaction with cytochrome P450 enzymes, leading to the generation of reactive metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . The compound can be metabolized through oxidation, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The involvement of this compound in these pathways highlights its potential impact on drug metabolism and pharmacokinetics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular weight .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize to specific organelles, such as the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct this compound to these compartments . The presence of this compound in these organelles can influence their function, particularly in terms of protein synthesis and energy metabolism .

Properties

IUPAC Name

6-methoxy-3-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-9-7-5-2-6(7)4-8-3-5/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOBVSYRPSJSKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.